molecular formula C14H20N2O B5813373 N,N-dimethyl-4-(piperidine-1-carbonyl)aniline

N,N-dimethyl-4-(piperidine-1-carbonyl)aniline

Cat. No.: B5813373
M. Wt: 232.32 g/mol
InChI Key: SIRANENMPOFKPC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(piperidine-1-carbonyl)aniline: is an organic compound that features a piperidine ring attached to an aniline moiety through a carbonyl group

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-15(2)13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRANENMPOFKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with aniline and piperidine.

    Reaction Steps:

Industrial Production Methods:

    Batch Process: In industrial settings, the compound is often synthesized in batch reactors where precise control over temperature, pressure, and reaction time is maintained to ensure high yield and purity.

    Continuous Flow Process: For large-scale production, continuous flow processes may be employed, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the aniline moiety is reactive.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine:

    Pharmaceuticals: The compound serves as a building block in the synthesis of drugs, particularly those targeting neurological disorders.

    Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.

Industry:

    Dyes and Pigments: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.

    Agrochemicals: It is a precursor in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, modulating their activity and affecting biochemical pathways.

    Receptor Binding: It may interact with receptors in the nervous system, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

  • N,N-dimethyl-4-(piperidine-1-carbonyl)benzamide
  • N,N-dimethyl-4-(piperidine-1-carbonyl)piperidine

Uniqueness:

  • Structural Features: The presence of both the piperidine ring and the aniline moiety linked through a carbonyl group imparts unique chemical and physical properties.
  • Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable in specific synthetic applications.

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